9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a purine ring system fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the final product. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features.
N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with different functional groups.
Methyl 2-(3,4-Dimethoxyphenyl)acetate: A compound with a similar aromatic ring system.
Uniqueness
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its fused purine-pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H31N5O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H31N5O4/c1-15(2)14-28-21(29)19-20(25(3)23(28)30)24-22-26(10-6-11-27(19)22)12-9-16-7-8-17(31-4)18(13-16)32-5/h7-8,13,15H,6,9-12,14H2,1-5H3 |
InChI Key |
UOTYYTVXNYEXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC(=C(C=C4)OC)OC)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.